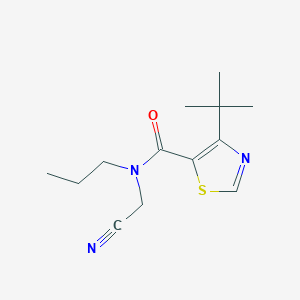
4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mécanisme D'action
BPTES selectively inhibits glutaminase by binding to its active site. Glutaminase plays a crucial role in the conversion of glutamine to glutamate, which is then used in various metabolic pathways. By inhibiting glutaminase, BPTES reduces the availability of glutamate and other metabolites that are essential for cancer cell survival and proliferation. BPTES has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects. In cancer cells, BPTES reduces the availability of glutamine, which is essential for cancer cell survival and proliferation. BPTES has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, BPTES has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES has several advantages for lab experiments. It is a selective inhibitor of glutaminase and can be used to study the role of glutaminase in cancer cell metabolism. BPTES has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, BPTES has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. In addition, BPTES has low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of BPTES. One potential direction is the development of BPTES analogs with improved pharmacological properties. Another direction is the study of the role of glutaminase in other diseases, such as neurodegenerative disorders. BPTES has also been shown to have anti-inflammatory effects, and further studies are needed to explore its potential applications in inflammatory diseases. Overall, BPTES has significant potential for scientific research, and further studies are needed to fully understand its mechanism of action and potential applications.
Conclusion:
In conclusion, 4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide, also known as BPTES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTES is a selective inhibitor of glutaminase and has been extensively studied for its potential applications in cancer therapy. BPTES has significant biochemical and physiological effects and has several advantages for lab experiments. Further studies are needed to fully understand the mechanism of action and potential applications of BPTES.
Méthodes De Synthèse
The synthesis of BPTES involves the reaction of tert-butylamine, propylamine, and 2-chloro-1,3-thiazole-5-carboxylic acid, followed by the addition of cyanomethyl anion. The final product is obtained by crystallization and purification. The synthesis of BPTES is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively inhibit glutaminase, which is overexpressed in many cancer cells. By inhibiting glutaminase, BPTES can reduce the availability of glutamine, which is essential for cancer cell survival and proliferation. BPTES has been tested in various cancer cell lines and has shown promising results in reducing cancer cell viability and inducing cell death.
Propriétés
IUPAC Name |
4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-5-7-16(8-6-14)12(17)10-11(13(2,3)4)15-9-18-10/h9H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGWWJLKVFTIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(N=CS1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(cyanomethyl)-N-propyl-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

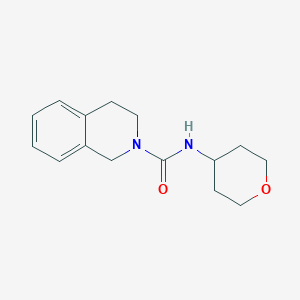
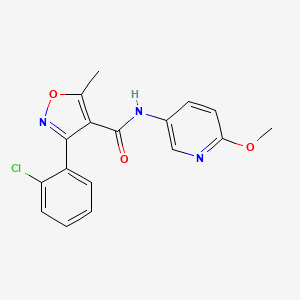
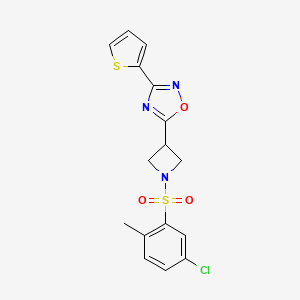

![5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2917437.png)
![(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2917438.png)
![4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2917443.png)
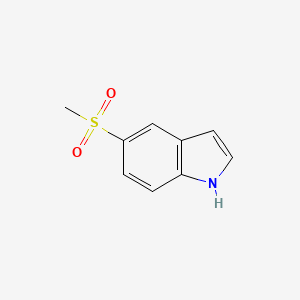

![1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917447.png)
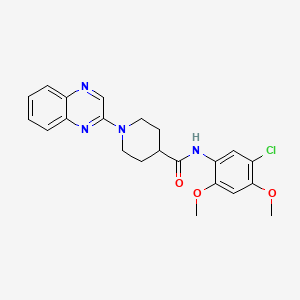
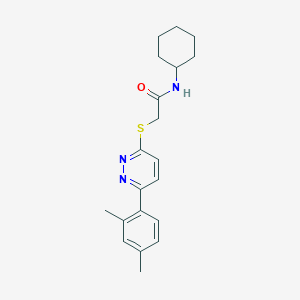
![(Z)-3-(((2,5-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917452.png)
